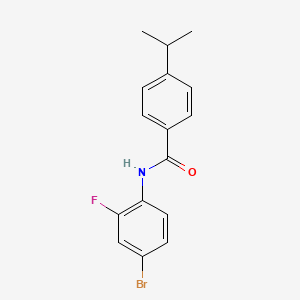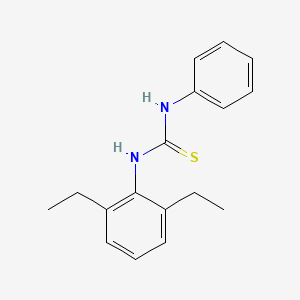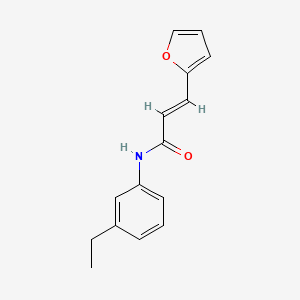![molecular formula C19H19N3O3 B5708124 3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)
3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, commonly known as NPPB, is a chemical compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique properties and various applications.
Mécanisme D'action
NPPB inhibits ion channels and transporters by binding to specific sites on their surface and blocking their function. It has been shown to bind to the extracellular surface of chloride channels and potassium channels, preventing the movement of ions across the membrane. NPPB has also been shown to bind to the intracellular surface of sodium-calcium exchangers, preventing the exchange of sodium and calcium ions.
Biochemical and Physiological Effects:
NPPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. NPPB has also been shown to reduce the severity of inflammation and to improve the function of the cardiovascular system. Additionally, NPPB has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
NPPB has several advantages as a tool for scientific research. It is a potent and specific inhibitor of various ion channels and transporters, making it a valuable tool for studying their function. Additionally, NPPB is readily available and relatively inexpensive. However, NPPB has some limitations as well. It has been shown to have off-target effects on some ion channels and transporters, which can complicate the interpretation of results. Additionally, NPPB can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of NPPB in scientific research. One area of interest is the development of more specific inhibitors of ion channels and transporters. Additionally, NPPB could be used in combination with other drugs to enhance their efficacy or to reduce their side effects. Furthermore, NPPB could be used in the development of new therapies for various diseases, including cancer, inflammation, and cardiovascular disease.
Conclusion:
In conclusion, NPPB is a valuable tool for scientific research due to its unique properties and various applications. It is a potent and specific inhibitor of various ion channels and transporters and has been shown to have various biochemical and physiological effects. While NPPB has some limitations, it has several advantages as well. There are several future directions for the use of NPPB in scientific research, including the development of more specific inhibitors and the use of NPPB in combination with other drugs.
Méthodes De Synthèse
NPPB can be synthesized by the reaction of 3-nitrophenylacrylic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields NPPB as a yellow solid with a melting point of 132-134°C.
Applications De Recherche Scientifique
NPPB has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been shown to inhibit chloride channels, calcium-activated potassium channels, and sodium-calcium exchangers. NPPB has also been used as a tool to study the mechanism of action of various drugs and to investigate the role of ion channels and transporters in physiological processes.
Propriétés
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-10-15-6-5-7-16(14-15)22(24)25)20-17-8-1-2-9-18(17)21-12-3-4-13-21/h1-2,5-11,14H,3-4,12-13H2,(H,20,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRKMNMXLDGPDD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)

![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)

